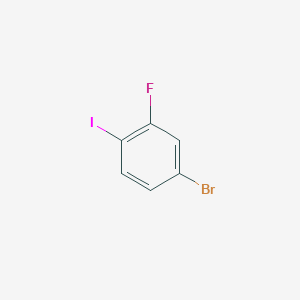

4-Bromo-2-fluoro-1-iodobenzene

Description

The exact mass of the compound 4-Bromo-2-fluoro-1-iodobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Bromo-2-fluoro-1-iodobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-fluoro-1-iodobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

4-bromo-2-fluoro-1-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFI/c7-4-1-2-6(9)5(8)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRMZKCQCINEBEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369143 | |

| Record name | 1-Bromo-3-fluoro-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105931-73-5 | |

| Record name | 4-Bromo-2-fluoro-1-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105931-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Brom-3-fluor-4-iodbenzol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105931735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-3-fluoro-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-fluoro-1-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.524 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2-fluoro-1-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral characterization of 4-Bromo-2-fluoro-1-iodobenzene, a key intermediate in various chemical syntheses.

Chemical Structure and Identification

4-Bromo-2-fluoro-1-iodobenzene is an aromatic organic compound with the molecular formula C₆H₃BrFI.[1][2][3] The structure consists of a benzene (B151609) ring substituted with a bromine atom at position 4, a fluorine atom at position 2, and an iodine atom at position 1.

-

IUPAC Name: 4-bromo-2-fluoro-1-iodobenzene[1]

-

Synonyms: 1-Bromo-3-fluoro-4-iodobenzene, 3-Fluoro-4-iodobromobenzene, 4-bromo-2-fluoroiodobenzene[1][4]

The structural formula is as follows:

Caption: Synthesis workflow for 4-Bromo-2-fluoro-1-iodobenzene.

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-fluoro-1-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 4-Bromo-2-fluoro-1-iodobenzene, a key intermediate in the development of various pharmaceutical compounds. This document details the necessary starting materials, reaction mechanisms, and experimental protocols, supported by quantitative data and process visualizations.

Overview of Synthetic Strategy

The primary and most effective route for the synthesis of 4-Bromo-2-fluoro-1-iodobenzene is a Sandmeyer-type reaction. This well-established method involves the diazotization of an aromatic amine, followed by the substitution of the resulting diazonium group with an iodide. The precursor for this synthesis is 4-bromo-2-fluoroaniline (B1266173).

The overall synthetic pathway can be broken down into two main stages:

-

Synthesis of the Starting Material: Preparation of 4-bromo-2-fluoroaniline.

-

Core Synthesis: One-pot diazotization and iodination of 4-bromo-2-fluoroaniline to yield the final product, 4-Bromo-2-fluoro-1-iodobenzene.

This guide will provide detailed experimental procedures for both stages, presenting an adaptable protocol for the core synthesis based on established methods for structurally analogous compounds.

Synthesis of Starting Material: 4-Bromo-2-fluoroaniline

Two common methods for the synthesis of 4-bromo-2-fluoroaniline are presented below.

Method 1: Bromination of 2-fluoroaniline (B146934)

This method involves the direct bromination of 2-fluoroaniline using N-bromosuccinimide (NBS).

Experimental Protocol:

-

Dissolve 100 parts of 2-fluoroaniline in 400 parts of methylene (B1212753) chloride in a suitable reaction vessel.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add 160 parts of solid N-bromosuccinimide in portions over a period of 2 hours while maintaining the temperature at 0°C.

-

After the addition is complete, continue stirring the dark red mixture for an additional 20 minutes.

-

Wash the reaction mixture four times with 200 parts of cold water for each wash.

-

Separate the organic phase, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure (300 mm Hg) to obtain 4-bromo-2-fluoroaniline as a brown oil.

Method 2: Reduction of 4-bromo-2-fluoro-1-nitrobenzene (B105774)

This method involves the reduction of the nitro group of 4-bromo-2-fluoro-1-nitrobenzene.[1]

Experimental Protocol:

-

To a stirred solution of 4-bromo-2-fluoro-1-nitrobenzene (10 g, 45.5 mmol) in a mixture of ethanol (B145695) (50 mL) and water (20 mL), add iron powder (12.7 g, 230 mmol) and ammonium (B1175870) chloride (24.3 g, 455 mmol).[1]

-

Heat the reaction mixture to 90°C and stir for 2 hours.[1]

-

After 2 hours, filter the hot reaction mixture through a pad of Celite.[1]

-

Wash the filter cake with ethanol (300 mL).[1]

-

Concentrate the filtrate under reduced pressure.[1]

-

Purify the residue by silica (B1680970) gel chromatography (petroleum ether/ethyl acetate, 10:1 to 5:1) to afford 4-bromo-2-fluoroaniline.[1]

Quantitative Data for Synthesis of 4-bromo-2-fluoroaniline (Method 2)

| Parameter | Value | Reference |

| Starting Material | 4-bromo-2-fluoro-1-nitrobenzene | [1] |

| Yield | 85% | [1] |

| Purification | Silica Gel Chromatography | [1] |

Core Synthesis: 4-Bromo-2-fluoro-1-iodobenzene via One-Pot Diazotization and Iodination

The synthesis of 4-Bromo-2-fluoro-1-iodobenzene from 4-bromo-2-fluoroaniline is efficiently achieved through a one-pot Sandmeyer-type reaction. This procedure avoids the isolation of the potentially unstable diazonium salt intermediate.

The following experimental protocol is adapted from a well-documented procedure for the synthesis of the closely related isomer, 1-bromo-3-fluoro-4-iodobenzene, and is expected to provide a high yield of the target compound.[2]

Experimental Protocol:

-

In a 1000 mL flask, add 63 g (0.28 mol) of 4-bromo-2-fluoroaniline.[2]

-

At room temperature, slowly add 229 g of 30% sulfuric acid.[2]

-

Heat the mixture to reflux and stir for 1-2 hours to ensure complete salt formation.[2]

-

Cool the reaction mixture to 50-60°C.[2]

-

Add 2.8 g of cuprous iodide and 56 g of potassium iodide to the mixture and stir for 30 minutes.[2]

-

Slowly add 71 g of a 30% sodium nitrite (B80452) solution, maintaining the temperature between 50-60°C. Continue stirring until gas evolution ceases, and then stir for an additional hour.[2]

-

Add 96.5 g of a 20% sodium bisulfite solution dropwise to the reaction mixture and stir for 1-2 hours to quench any remaining potassium iodide.[2]

-

Allow the mixture to separate into layers and isolate the brown-red oil layer.[2]

-

Purify the crude product by distillation under reduced pressure (90-100°C / 10 mmHg) to obtain the colorless liquid product, 4-Bromo-2-fluoro-1-iodobenzene.[2]

Estimated Quantitative Data for the Synthesis of 4-Bromo-2-fluoro-1-iodobenzene

| Parameter | Estimated Value | Reference (Adapted Protocol) |

| Starting Material | 4-bromo-2-fluoroaniline | [2] |

| Yield | ~85% | [2] |

| Purity (by GC) | >99% | [2] |

| Purification | Distillation under reduced pressure | [2] |

Visualizations

Synthesis Pathway of 4-Bromo-2-fluoroaniline

Caption: Bromination of 2-fluoroaniline to 4-bromo-2-fluoroaniline.

Core Synthesis Workflow

Caption: One-pot synthesis workflow for 4-Bromo-2-fluoro-1-iodobenzene.

References

Synonyms and IUPAC nomenclature for 4-Bromo-2-fluoro-1-iodobenzene.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2-fluoro-1-iodobenzene, a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. This document outlines its chemical identity, physical and chemical properties, and a detailed experimental protocol for its synthesis.

Chemical Identity and Nomenclature

4-Bromo-2-fluoro-1-iodobenzene is a polyhalogenated benzene (B151609) derivative with the molecular formula C₆H₃BrFI.[1][2] Its chemical structure features a benzene ring substituted with bromine, fluorine, and iodine atoms.

IUPAC Nomenclature: The accepted International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-bromo-2-fluoro-1-iodobenzene .[2][3]

Synonyms: This compound is also known by several other names in chemical literature and commercial listings. These include:

Physicochemical Properties

A summary of the key physical and chemical properties of 4-Bromo-2-fluoro-1-iodobenzene is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 300.89 g/mol | [3] |

| Exact Mass | 299.84469 Da | [3] |

| Appearance | Off-white to beige crystalline powder, crystals, and/or chunks | [1] |

| Melting Point | 48-51 °C | [4] |

| Boiling Point | 243.9 ± 20.0 °C (Predicted) | [1] |

| Density | 2.2691 (estimate) | [1] |

| CAS Number | 105931-73-5 | [3] |

Synthesis of 4-Bromo-2-fluoro-1-iodobenzene: An Experimental Protocol

The synthesis of 4-Bromo-2-fluoro-1-iodobenzene can be achieved via a diazotization-iodination reaction starting from 4-bromo-2-fluoroaniline (B1266173). The following protocol is a detailed method for its preparation.[6]

Materials:

-

4-bromo-2-fluoroaniline

-

Sulfuric acid (30%)

-

Cuprous iodide (CuI)

-

Potassium iodide (KI)

-

Sodium nitrite (B80452) (NaNO₂) (30% solution)

-

Sodium bisulfite (NaHSO₃) (20% solution)

Procedure:

-

Salt Formation: In a 1000 ml flask, add 63g (0.28 mol) of 4-bromo-2-fluoroaniline. Slowly add 229g of 30% sulfuric acid at room temperature. Heat the mixture to reflux and stir for 1-2 hours to facilitate the formation of the anilinium salt.[6]

-

Reaction Setup: Cool the reaction mixture to 50-60°C. To this, add 2.8g of cuprous iodide and 56g of potassium iodide. Stir the mixture for 30 minutes.[6]

-

Diazotization and Iodination: Slowly add a 30% sodium nitrite solution. The molar ratio of 4-bromo-2-fluoroaniline to sodium nitrite should be approximately 1:1.1 to 1:1.4. Maintain the temperature and continue stirring until the evolution of gas ceases, then stir for an additional hour. This one-pot method allows the diazonium salt to react immediately with potassium iodide, catalyzed by cuprous iodide.[6]

-

Work-up and Purification: Add a 20% sodium bisulfite solution dropwise to the reaction mixture and stir for 1-2 hours to reduce any remaining potassium iodide. Allow the layers to separate. The organic layer, a brown-red oil, is then collected. Purify the crude product by distillation to obtain the final product.[6]

Logical Workflow for Synthesis

The synthesis of 4-Bromo-2-fluoro-1-iodobenzene can be visualized as a sequential process.

Caption: Synthesis workflow for 4-Bromo-2-fluoro-1-iodobenzene.

Applications in Research and Drug Development

4-Bromo-2-fluoro-1-iodobenzene is a valuable building block in organic synthesis. Its utility is particularly noted in the preparation of more complex molecules, including active pharmaceutical ingredients (APIs). It has been identified as a key intermediate in the synthesis of targeted cancer therapies such as Binimetinib and Venetoclax.[5] Furthermore, it is used in research related to lung adenocarcinoma.[7][8]

Safety Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 4-Bromo-2-fluoro-1-iodobenzene is classified with the following hazards:

-

Harmful if swallowed[3]

-

Harmful in contact with skin[3]

-

Causes skin irritation[3]

-

Causes serious eye irritation[3]

Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

References

- 1. echemi.com [echemi.com]

- 2. 4-Bromo-2-fluoro-1-iodobenzene, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. 4-Bromo-2-fluoro-1-iodobenzene | C6H3BrFI | CID 2724516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Bromo-2-fluoro-1-iodobenzene | 105931-73-5 [chemicalbook.com]

- 5. 105931-73-5|4-Bromo-2-fluoro-1-iodobenzene|BLD Pharm [bldpharm.com]

- 6. guidechem.com [guidechem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Polyhalogenated Aromatic Building Blocks for Researchers, Scientists, and Drug Development Professionals

Introduction: Polyhalogenated aromatic compounds (PHAs) represent a pivotal class of building blocks in modern chemistry, finding extensive applications in drug discovery, materials science, and agrochemicals. Their unique physicochemical properties, imparted by the number, type, and position of halogen substituents on the aromatic core, allow for the fine-tuning of molecular characteristics such as lipophilicity, metabolic stability, and binding affinity. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of these versatile scaffolds, with a particular focus on their relevance to drug development.

Core Physicochemical Properties of Polyhalogenated Aromatic Building Blocks

The introduction of halogens onto an aromatic ring systematically alters its electronic and steric properties. This modulation is fundamental to the utility of PHAs as building blocks. The table below summarizes key physicochemical data for representative polyhalogenated aromatic compounds, offering a comparative view for researchers in the field.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Water Solubility |

| 1,2-Dichlorobenzene | C₆H₄Cl₂ | 147.00 | -17 | 180-183 | 145 mg/L at 20°C |

| 1,3-Dichlorobenzene | C₆H₄Cl₂ | 147.00 | -24 | 173 | 123 mg/L at 20°C |

| 1,4-Dichlorobenzene | C₆H₄Cl₂ | 147.00 | 53-54 | 174 | 80 mg/L at 25°C |

| Hexachlorobenzene (B1673134) | C₆Cl₆ | 284.78 | 231 | 323-326 | 0.005 mg/L at 20°C[1] |

| 2,2'-Dichlorobiphenyl | C₁₂H₈Cl₂ | 223.10 | 59 | 315 | Insoluble |

| 4,4'-Dichlorobiphenyl | C₁₂H₈Cl₂ | 223.10 | 148-149 | 315 | Insoluble |

| 2,7-Dichloronaphthalene | C₁₀H₆Cl₂ | 197.06 | 114-116 | 285 | Insoluble[2] |

| Decabromodiphenyl ether | C₁₂Br₁₀O | 959.17 | 290-306 | 425 (decomposes) | Insoluble |

Key Synthetic Methodologies for Polyhalogenated Aromatic Building Blocks

The synthesis of polyhalogenated aromatic building blocks can be broadly categorized into two approaches: direct halogenation of an aromatic precursor and the coupling of pre-halogenated starting materials. The choice of method depends on the desired substitution pattern, the nature of the halogen, and the scale of the reaction.

Experimental Protocols

1. Direct Chlorination: Synthesis of Hexachlorobenzene

This protocol describes the exhaustive chlorination of benzene (B151609) to produce hexachlorobenzene, a fully substituted aromatic ring.

-

Materials: Benzene, Chlorine gas, Iron (III) chloride (anhydrous).

-

Procedure:

-

In a reaction vessel equipped with a gas inlet, a reflux condenser, and a stirrer, charge benzene and a catalytic amount of anhydrous iron (III) chloride.

-

Heat the mixture to 150-200°C.

-

Bubble chlorine gas through the heated mixture. The reaction is highly exothermic and the temperature should be carefully monitored.

-

Continue the chlorination until the desired level of substitution is achieved, which can be monitored by gas chromatography (GC). For hexachlorobenzene, this will require a significant excess of chlorine and prolonged reaction times.

-

Upon completion, the reaction mixture is cooled, allowing the solid hexachlorobenzene to crystallize.

-

The crude product is then purified by recrystallization from a suitable solvent, such as toluene (B28343).

-

-

Expected Yield: The yield of hexachlorobenzene can be high, but is dependent on reaction conditions and the prevention of side reactions.

2. Suzuki-Miyaura Coupling: Synthesis of 2,2'-Dichlorobiphenyl

This protocol outlines the synthesis of a biphenyl (B1667301) derivative through a palladium-catalyzed cross-coupling reaction.

-

Materials: 2-chlorophenylboronic acid, 1-bromo-2-chlorobenzene (B145985), Palladium(II) acetate (B1210297), Triphenylphosphine (B44618), Potassium carbonate, Toluene, Water.

-

Procedure:

-

To a round-bottom flask, add 2-chlorophenylboronic acid (1.2 equivalents), 1-bromo-2-chlorobenzene (1.0 equivalent), and potassium carbonate (2.0 equivalents).

-

Add a solvent mixture of toluene and water (e.g., 4:1 ratio).

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add the palladium catalyst, such as a pre-mixture of palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).

-

Heat the reaction mixture to reflux (typically 80-100°C) and monitor the reaction progress by thin-layer chromatography (TLC) or GC.

-

After the reaction is complete, cool the mixture to room temperature and add water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain 2,2'-dichlorobiphenyl.

-

-

Expected Yield: Yields for Suzuki-Miyaura couplings are typically in the range of 70-95%, depending on the specific substrates and reaction conditions.

3. Ullmann Condensation: Synthesis of a Polybrominated Diphenyl Ether

The Ullmann condensation is a classic method for the formation of diaryl ethers, which is particularly useful for synthesizing polybrominated diphenyl ethers (PBDEs).

-

Materials: A polybrominated phenol (B47542), a polybrominated aryl halide, Copper(I) iodide, a ligand (e.g., 1,10-phenanthroline), a base (e.g., cesium carbonate), and a high-boiling polar solvent (e.g., N,N-dimethylformamide - DMF).

-

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, combine the polybrominated phenol (1.0 equivalent), the polybrominated aryl halide (1.2 equivalents), copper(I) iodide (0.1 equivalents), the ligand (0.2 equivalents), and cesium carbonate (2.0 equivalents).

-

Add anhydrous DMF via syringe.

-

Heat the reaction mixture to a high temperature (typically 120-180°C) and stir vigorously.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with aqueous ammonium (B1175870) chloride solution.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the desired polybrominated diphenyl ether.

-

-

Expected Yield: Yields can vary significantly depending on the steric hindrance and electronic properties of the substrates but can range from moderate to good.

Signaling Pathways and Polyhalogenated Aromatic Building Blocks

Polyhalogenated aromatic compounds are known to interact with various biological pathways, a property that is central to their application in drug discovery and their toxicological profiles.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

A well-established target of many planar polyhalogenated aromatic hydrocarbons is the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Upon binding of a ligand, the AhR translocates to the nucleus and dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic responsive elements (XREs) in the DNA, leading to the transcription of genes encoding for drug-metabolizing enzymes, such as cytochrome P450s (CYPs).

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activation by a polyhalogenated aromatic compound.

Tyrosine Kinase Inhibition

Recent research has highlighted the potential of polyhalogenated aromatic compounds as scaffolds for the design of protein kinase inhibitors. Certain polycyclic aromatic hydrocarbons have been shown to activate protein tyrosine kinases.[3] The aromatic core can engage in crucial π-π stacking and hydrophobic interactions within the ATP-binding pocket of kinases, while the halogen substituents can form halogen bonds and modulate the electronic properties of the molecule to enhance binding affinity and selectivity. The following diagram illustrates a generalized workflow for screening and identifying polyhalogenated aromatic compounds as potential kinase inhibitors.

Caption: Workflow for the discovery of polyhalogenated aromatic kinase inhibitors.

Conclusion

Polyhalogenated aromatic building blocks are indispensable tools in the arsenal (B13267) of the modern medicinal and materials chemist. Their tunable properties and versatile reactivity allow for the systematic exploration of chemical space and the rational design of molecules with desired functions. The synthetic protocols and property data provided in this guide serve as a foundational resource for researchers aiming to leverage the unique characteristics of these powerful molecular scaffolds. As our understanding of their interactions with biological systems continues to grow, the importance of polyhalogenated aromatic compounds in the development of novel therapeutics is set to expand even further.

References

The Differential Reactivity of Halogens on the 4-Bromo-2-fluoro-1-iodobenzene Ring: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the differential reactivity of the halogen substituents on the 4-bromo-2-fluoro-1-iodobenzene ring. This tri-substituted benzene (B151609) derivative is a versatile building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. The distinct electronic and steric environments of the iodine, bromine, and fluorine atoms allow for selective functionalization through a variety of cross-coupling and metal-halogen exchange reactions. This document details the principles of this selective reactivity, provides quantitative data for key transformations, outlines experimental protocols for common reactions, and presents visual diagrams of reaction pathways and workflows.

Introduction: The Principle of Differential Halogen Reactivity

The synthetic utility of polyhalogenated aromatic compounds lies in the ability to selectively functionalize one halogenated position over others. This selectivity is primarily governed by the differing carbon-halogen (C-X) bond strengths and the mechanism of the chosen reaction. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order: I > Br > Cl > F. This trend is a direct consequence of the C-X bond dissociation energies, with the weaker C-I bond being more susceptible to oxidative addition to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.

For 4-bromo-2-fluoro-1-iodobenzene, this reactivity hierarchy allows for the selective transformation of the C-I bond under milder conditions, leaving the C-Br and C-F bonds intact for subsequent functionalization. The C-F bond is generally unreactive in these cross-coupling reactions. The fluorine atom's primary influence is through its strong electron-withdrawing inductive effect, which can modulate the reactivity of the other halogenated positions.

Quantitative Data on Halogen Reactivity

The selective functionalization of 4-bromo-2-fluoro-1-iodobenzene is predicated on the distinct properties of its carbon-halogen bonds. The following table summarizes key quantitative data that dictates the observed reactivity patterns.

| Property | C-I | C-Br | C-F |

| Bond Dissociation Energy (kJ/mol) | ~272 | ~335 | ~536 |

| Typical Catalyst Loading (mol%) | |||

| Suzuki-Miyaura Coupling | 1-5 | 3-10 | N/A |

| Sonogashira Coupling | 1-5 | 2-10 | N/A |

| Stille Coupling | 1-5 | 2-10 | N/A |

| Typical Reaction Temperature (°C) | |||

| Suzuki-Miyaura Coupling | 25-100 | 80-120 | N/A |

| Sonogashira Coupling | 25-80 | 60-110 | N/A |

| Stille Coupling | 50-110 | 80-130 | N/A |

| Magnesiation (Halogen-Metal Exchange) | -78 to 0 | 0 to 25 | N/A |

Note: The data presented are typical ranges and can vary based on the specific reaction conditions, coupling partners, and catalyst systems employed. Data for catalyst loading and temperature are based on analogous polyhalogenated systems due to the limited availability of specific quantitative studies on 4-bromo-2-fluoro-1-iodobenzene.

Experimental Protocols for Selective Reactions

The following protocols provide detailed methodologies for the selective functionalization of the C-I bond in 4-bromo-2-fluoro-1-iodobenzene.

Selective Suzuki-Miyaura Coupling

This protocol describes the selective coupling of an arylboronic acid at the C-1 position (iodine).

Reaction Scheme:

Materials:

-

4-Bromo-2-fluoro-1-iodobenzene

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Degassed water (if using a biphasic system)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask, add 4-bromo-2-fluoro-1-iodobenzene (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous solvent and degassed water (e.g., 4:1 dioxane:water).

-

Bubble the inert gas through the solution for 15-20 minutes.

-

Add the palladium catalyst under a positive flow of inert gas.

-

Heat the reaction mixture to 80-100 °C and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Selective Sonogashira Coupling

This protocol details the selective coupling of a terminal alkyne at the C-1 position.

Reaction Scheme:

Materials:

-

4-Bromo-2-fluoro-1-iodobenzene

-

Terminal alkyne (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Copper(I) iodide (CuI, 1-10 mol%)

-

Amine base (e.g., triethylamine, diisopropylamine, 2-3 equivalents)

-

Anhydrous solvent (e.g., THF, DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask, add 4-bromo-2-fluoro-1-iodobenzene (1.0 eq.), the palladium catalyst, and CuI.

-

Evacuate and backfill the flask with an inert gas.

-

Add the anhydrous solvent and the amine base.

-

Add the terminal alkyne dropwise via syringe.

-

Stir the reaction at room temperature or heat to 40-60 °C.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Selective Stille Coupling

This protocol outlines the selective coupling of an organostannane at the C-1 position.

Reaction Scheme: ``` (I)(Br)C6H3(F) + R'3Sn-Ar' --[Pd catalyst]--> (Ar')(Br)C6H3(F)

(I)(Br)C6H3(F) + i-PrMgCl·LiCl --> (ClMg)(Br)C6H3(F) --[Electrophile (E+)]--> (E)(Br)C6H3(F)

Caption: General experimental workflow for selective cross-coupling reactions.

Caption: Simplified catalytic cycle for selective cross-coupling at the C-I bond.

Conclusion

4-Bromo-2-fluoro-1-iodobenzene is a highly valuable and versatile building block in modern organic synthesis. The pronounced difference in the reactivity of its three halogen substituents allows for a predictable and stepwise functionalization of the aromatic ring. By carefully selecting the reaction type and conditions, chemists can achieve high regioselectivity, primarily targeting the most labile carbon-iodine bond. This guide provides the foundational knowledge, quantitative insights, and practical protocols necessary for the effective utilization of this compound in the synthesis of complex molecular architectures for drug discovery and materials science. Further optimization of the presented protocols may be necessary depending on the specific coupling partners and desired outcomes.

A Technical Guide to 4-Bromo-2-fluoro-1-iodobenzene: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-fluoro-1-iodobenzene is a versatile tri-substituted aromatic compound that serves as a critical building block in modern organic synthesis, particularly in the development of pharmaceutical agents. Its unique arrangement of bromo, fluoro, and iodo substituents offers orthogonal reactivity, enabling selective and sequential functionalization through various cross-coupling reactions. This technical guide provides a comprehensive overview of the commercial availability of 4-Bromo-2-fluoro-1-iodobenzene, detailed experimental protocols for its synthesis and subsequent chemical transformations, and its application in the synthesis of targeted cancer therapies, with a focus on its role as a key intermediate in the synthesis of the anaplastic lymphoma kinase (ALK) and mesenchymal-epithelial transition factor (MET) inhibitor, Crizotinib (B193316).

Commercial Availability and Suppliers

4-Bromo-2-fluoro-1-iodobenzene (CAS No. 105931-73-5) is commercially available from a range of chemical suppliers catering to research and development as well as bulk manufacturing needs. The compound is typically offered in various purities, with ≥98% being common for laboratory use.

Table 1: Commercial Availability and Typical Specifications of 4-Bromo-2-fluoro-1-iodobenzene

| Supplier Category | Typical Purity | Available Quantities | Physical Form | Storage Conditions |

| Research Chemicals | ≥98% | 1g, 5g, 25g, 100g | White to off-white crystalline solid | Room temperature, protected from light |

| Bulk/Custom Synthesis | ≥99% (by request) | kg to multi-kg scale | White to off-white crystalline solid | Room temperature, protected from light |

A non-exhaustive list of potential suppliers includes:

-

Sigma-Aldrich (Merck)

-

Thermo Fisher Scientific (Alfa Aesar)

-

TCI Chemicals

-

Combi-Blocks

-

Fluorochem

-

BLD Pharm

Note: Availability and specifications may vary. It is recommended to consult the suppliers' websites for the most current information.

Synthesis of 4-Bromo-2-fluoro-1-iodobenzene

The synthesis of 4-Bromo-2-fluoro-1-iodobenzene is typically achieved from commercially available 4-bromo-2-fluoroaniline (B1266173) via a Sandmeyer-type reaction. The following protocol provides a detailed methodology.

Experimental Protocol: Synthesis from 4-Bromo-2-fluoroaniline

This procedure involves the diazotization of 4-bromo-2-fluoroaniline followed by an in-situ iodination reaction.

Materials and Reagents:

-

4-Bromo-2-fluoroaniline

-

Sulfuric acid (H₂SO₄)

-

Sodium nitrite (B80452) (NaNO₂)

-

Potassium iodide (KI)

-

Sodium bisulfite (NaHSO₃)

-

Diethyl ether (or other suitable organic solvent)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Deionized water

Procedure:

-

Salt Formation: In a well-ventilated fume hood, charge a reaction vessel with 4-bromo-2-fluoroaniline (1.0 eq). Slowly add a solution of sulfuric acid (e.g., 3 M, 4.0 eq) while stirring. The mixture may be gently heated to facilitate the formation of the anilinium salt.

-

Diazotization: Cool the reaction mixture to 0-5 °C using an ice-salt bath. While maintaining this temperature, slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise. Monitor the reaction for the complete consumption of the starting aniline (B41778) (e.g., by TLC). A slight excess of nitrous acid can be confirmed with starch-iodide paper.

-

Iodination: In a separate vessel, dissolve potassium iodide (1.5 eq) in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. The reaction is often accompanied by the evolution of nitrogen gas. Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete.

-

Work-up: Quench the reaction by the slow addition of an aqueous solution of sodium bisulfite to reduce any excess iodine. Extract the mixture with a suitable organic solvent such as diethyl ether (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to yield 4-Bromo-2-fluoro-1-iodobenzene as a white to off-white solid.

Diagram 1: Synthesis Workflow for 4-Bromo-2-fluoro-1-iodobenzene

Caption: A simplified workflow for the synthesis of 4-Bromo-2-fluoro-1-iodobenzene.

Applications in Cross-Coupling Reactions

The differential reactivity of the C-I and C-Br bonds in 4-Bromo-2-fluoro-1-iodobenzene (C-I > C-Br) allows for selective functionalization, making it a valuable substrate in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The more reactive C-I bond can be selectively coupled, leaving the C-Br bond available for subsequent transformations.

General Experimental Protocol for Selective Suzuki-Miyaura Coupling:

-

To a reaction vessel, add 4-Bromo-2-fluoro-1-iodobenzene (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system (e.g., a mixture of toluene (B28343) and water, or dioxane and water).

-

Heat the reaction mixture with stirring (typically 80-100 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. Similar to the Suzuki coupling, the C-I bond reacts preferentially.

General Experimental Protocol for Selective Sonogashira Coupling:

-

To a reaction vessel under an inert atmosphere, add 4-Bromo-2-fluoro-1-iodobenzene (1.0 eq), the terminal alkyne (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and a base (e.g., triethylamine (B128534) or diisopropylamine).

-

Add a degassed solvent (e.g., THF or DMF).

-

Stir the reaction at room temperature or with gentle heating and monitor its progress.

-

After completion, work up the reaction by diluting with an organic solvent, washing with aqueous ammonium (B1175870) chloride and brine.

-

Dry, concentrate, and purify the product.

Buchwald-Hartwig Amination

This reaction is used to form C-N bonds. The C-I bond is again the more reactive site for this transformation.

General Experimental Protocol for Selective Buchwald-Hartwig Amination:

-

To an oven-dried reaction vessel, add 4-Bromo-2-fluoro-1-iodobenzene (1.0 eq), the amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine (B1218219) ligand (e.g., Xantphos, 2-10 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.5 eq).

-

Evacuate and backfill with an inert gas.

-

Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Heat the reaction mixture with stirring (typically 80-110 °C) and monitor for completion.

-

After cooling, filter the reaction mixture through a pad of celite, concentrate, and purify the residue by column chromatography.

Diagram 2: Reactivity Hierarchy in Cross-Coupling Reactions

Caption: The sequential reactivity of the C-I and C-Br bonds enables stepwise synthesis.

Application in the Synthesis of Crizotinib and Inhibition of ALK/MET Signaling Pathways

4-Bromo-2-fluoro-1-iodobenzene has been utilized as a key starting material in the synthesis of Crizotinib, a potent oral small-molecule inhibitor of ALK and MET receptor tyrosine kinases.[1] Crizotinib is an important therapeutic agent for the treatment of non-small cell lung cancer (NSCLC) harboring ALK rearrangements or MET amplifications.[2]

The synthesis of Crizotinib precursors can involve the initial functionalization of 4-Bromo-2-fluoro-1-iodobenzene, leveraging the reactivity of the iodo group for the introduction of other key fragments of the final molecule.

Role in Crizotinib Synthesis

While multiple synthetic routes to Crizotinib exist, the use of halogenated precursors like 4-Bromo-2-fluoro-1-iodobenzene allows for the strategic construction of the core structure through sequential cross-coupling reactions. The bromo and fluoro substituents are incorporated into the final structure of Crizotinib, highlighting the efficiency of using such a pre-functionalized starting material.

Crizotinib and the ALK/MET Signaling Pathways

Anaplastic lymphoma kinase (ALK) and mesenchymal-epithelial transition factor (MET) are receptor tyrosine kinases that, when aberrantly activated, can drive tumor cell proliferation, survival, and metastasis. In certain cancers, such as a subset of NSCLC, genetic alterations like chromosomal rearrangements of the ALK gene (e.g., EML4-ALK fusion) or amplification of the MET gene lead to constitutive kinase activity.[3][4] This results in the downstream activation of several key signaling cascades, including the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT, and JAK-STAT pathways.[5][6]

Crizotinib functions by competitively binding to the ATP-binding pocket of the ALK and MET kinases, thereby inhibiting their autophosphorylation and the subsequent activation of downstream signaling molecules.[7] This blockade of oncogenic signaling leads to the inhibition of cancer cell growth and the induction of apoptosis.[5]

Diagram 3: Crizotinib Inhibition of ALK and MET Signaling Pathways

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ALK inhibitors in non-small cell lung cancer: the latest evidence and developments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cancernetwork.com [cancernetwork.com]

- 4. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crizotinib Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The potential for crizotinib in non-small cell lung cancer: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

Methodological & Application

Application Notes and Protocols for the Selective Suzuki Coupling of 4-Bromo-2-fluoro-1-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This application note provides a detailed protocol for the chemoselective Suzuki coupling of 4-Bromo-2-fluoro-1-iodobenzene. This substrate is a valuable building block in medicinal chemistry and materials science, offering two distinct reactive sites for sequential cross-coupling reactions. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for the selective functionalization at the more labile iodo position.[1]

The principle of this selectivity lies in the rate-determining step of the catalytic cycle: the oxidative addition of the aryl halide to the palladium(0) catalyst.[2][3] The C-I bond has a lower bond dissociation energy than the C-Br bond, facilitating a more rapid oxidative addition at the iodo-substituted position.[1] By carefully controlling the reaction conditions, such as temperature, catalyst, and stoichiometry, a high yield of the mono-arylated product can be achieved, preserving the bromo group for subsequent transformations.

Data Presentation: Influence of Reaction Conditions on Selectivity

The chemoselectivity of the Suzuki coupling on dihaloarenes is highly dependent on the reaction parameters. The following table summarizes expected product distributions for the mono-arylation of a bromoiodobenzene substrate under various conditions. This data, based on analogous systems, serves as a predictive model for optimizing the reaction of 4-Bromo-2-fluoro-1-iodobenzene.

| Entry | Catalyst (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Time (h) | Mono-coupled Product Yield (%) | Di-coupled Product Yield (%) |

| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 80 | 12 | ~85 | <10 |

| 2 | PdCl₂(dppf) (3) | Cs₂CO₃ (2.0) | Toluene/H₂O (4:1) | 80 | 8 | ~90 | <5 |

| 3 | Pd(PPh₃)₄ (3) | K₃PO₄ (2.0) | DMF | 90 | 6 | ~88 | <8 |

| 4 | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 100 | 4 | ~75 | ~20 |

Yields are approximate and based on literature for similar substrates. Optimization for 4-Bromo-2-fluoro-1-iodobenzene is recommended.

Key Experimental Protocol: Selective Mono-Arylation

This protocol details a representative procedure for the selective Suzuki-Miyaura coupling of 4-Bromo-2-fluoro-1-iodobenzene with a generic arylboronic acid at the iodine position.

Materials:

-

4-Bromo-2-fluoro-1-iodobenzene (1.0 mmol, 1.0 eq.)

-

Arylboronic acid (1.1 mmol, 1.1 eq.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

-

Potassium Carbonate (K₂CO₃), finely powdered (2.0 mmol, 2.0 eq.)

-

1,4-Dioxane (B91453), anhydrous (8 mL)

-

Water, degassed (2 mL)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer

-

Inert gas supply (Argon or Nitrogen)

-

Standard workup and purification reagents (Ethyl acetate (B1210297), brine, anhydrous sodium sulfate)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-Bromo-2-fluoro-1-iodobenzene (1.0 mmol), the arylboronic acid (1.1 mmol), and finely powdered potassium carbonate (2.0 mmol).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL). Stir the mixture for 10-15 minutes to ensure dissolution and mixing. Subsequently, add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol).

-

Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting 4-Bromo-2-fluoro-1-iodobenzene is consumed (typically 8-16 hours).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) followed by brine (10 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to isolate the pure 4-bromo-2-fluoro-1-arylbenzene product.

-

Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Mandatory Visualizations

The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and the general experimental workflow for this protocol.

References

Application Notes and Protocols for the Step-by-Step Sonogashira Reaction with 4-Bromo-2-fluoro-1-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3][4] This powerful reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, is widely employed in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and broad functional group tolerance.[2][3][4][5]

This document provides detailed application notes and a step-by-step protocol for the regioselective Sonogashira coupling of 4-Bromo-2-fluoro-1-iodobenzene. The presence of three distinct halogen substituents on the aromatic ring—iodine, bromine, and fluorine—allows for selective functionalization. The inherent reactivity difference of aryl halides in palladium-catalyzed cross-coupling reactions (I > Br > Cl) is the key to achieving high regioselectivity.[1][6] By carefully controlling the reaction conditions, the Sonogashira coupling can be directed to occur exclusively at the most reactive carbon-iodine bond, leaving the bromo and fluoro substituents untouched for subsequent transformations. This makes 4-Bromo-2-fluoro-1-iodobenzene a valuable building block for the synthesis of complex, poly-functionalized aromatic compounds.

Principle of Regioselectivity

The Sonogashira coupling mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7][8][9] The key step for selectivity in polyhalogenated substrates is the initial oxidative addition of the aryl halide to the palladium(0) catalyst. The energy barrier for this step is significantly lower for aryl iodides compared to aryl bromides and chlorides. This difference in activation energy allows for the selective coupling at the iodo-substituted position under mild reaction conditions.[1][6]

For 4-Bromo-2-fluoro-1-iodobenzene, the reaction with a terminal alkyne is expected to proceed with high regioselectivity at the C-1 position (the carbon-iodine bond). Standard palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are generally effective in promoting this selective transformation.[10]

Experimental Protocols

This section outlines a general procedure for the regioselective Sonogashira coupling of 4-Bromo-2-fluoro-1-iodobenzene with a terminal alkyne. The protocol is based on established methodologies for similar polyhalogenated aromatic compounds.[10][11]

Materials and Reagents:

-

4-Bromo-2-fluoro-1-iodobenzene

-

Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene, propargyl alcohol)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Base (e.g., triethylamine (B128534) (TEA), diisopropylamine (B44863) (DIPA))

-

Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF))

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

-

Schlenk flask or round-bottom flask with a condenser

-

Magnetic stirrer and heating plate

-

Inert gas supply (nitrogen or argon)

-

Standard laboratory glassware

-

Rotary evaporator

-

Flash chromatography system

Step-by-Step Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-Bromo-2-fluoro-1-iodobenzene (1.0 equivalent), the palladium catalyst (0.02-0.05 equivalents), and copper(I) iodide (0.04-0.10 equivalents).

-

Addition of Solvent and Base: Add the anhydrous solvent (e.g., THF) and the base (e.g., TEA, 2-3 equivalents). Stir the mixture for 5-10 minutes at room temperature to ensure dissolution and mixing.

-

Addition of Alkyne: Add the terminal alkyne (1.1-1.5 equivalents) to the reaction mixture dropwise via a syringe.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or heat to 40-60 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) or diethyl ether (3 x 25 mL).

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can then be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the regioselective Sonogashira coupling of 4-Bromo-2-fluoro-1-iodobenzene with various terminal alkynes. The data is compiled from analogous reactions reported in the literature.

Table 1: Catalyst Systems and Reaction Conditions

| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) |

| PdCl₂(PPh₃)₂ (2 mol%) | CuI (4 mol%) | TEA | THF | 25-40 |

| Pd(PPh₃)₄ (3 mol%) | CuI (5 mol%) | DIPA | DMF | 25-50 |

| Pd(OAc)₂ (2 mol%) / XPhos (4 mol%) | CuI (2 mol%) | Cs₂CO₃ | Dioxane | 60-80 |

Table 2: Representative Examples with Phenylacetylene

| Entry | Catalyst System | Conditions | Time (h) | Yield (%) |

| 1 | PdCl₂(PPh₃)₂ / CuI | TEA, THF, 25°C | 6 | ~90 |

| 2 | Pd(PPh₃)₄ / CuI | DIPA, DMF, 40°C | 4 | ~95 |

| 3 | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃, Dioxane, 60°C | 8 | ~92 |

Note: Yields are approximate and can vary based on the specific terminal alkyne and reaction scale.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the experimental protocol and the catalytic cycle of the Sonogashira reaction.

Caption: Experimental workflow for the Sonogashira reaction.

Caption: Catalytic cycle of the Sonogashira coupling reaction.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]

- 4. citedrive.com [citedrive.com]

- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. books.rsc.org [books.rsc.org]

- 9. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Application Notes and Protocols: Formation of 4-Bromo-2-fluoro-1-iodophenylmagnesium Halide

Abstract: This document provides detailed application notes and experimental protocols for the chemoselective formation of a Grignard reagent from 4-Bromo-2-fluoro-1-iodobenzene. Two primary methods are presented: the direct insertion of magnesium metal and the halogen-magnesium exchange reaction. The protocols are designed for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

Grignard reagents are powerful nucleophiles widely used in organic synthesis for the formation of carbon-carbon bonds.[1] The preparation of Grignard reagents from polyhalogenated aromatic compounds requires careful consideration of the relative reactivity of the carbon-halogen bonds. For 4-Bromo-2-fluoro-1-iodobenzene, the order of reactivity for Grignard formation is I > Br > Cl > F, allowing for the chemoselective formation of the Grignard reagent at the carbon-iodine bond, leaving the bromo and fluoro substituents intact for subsequent transformations.[1][2]

This application note details two effective methods for the synthesis of 4-Bromo-2-fluoro-1-iodophenylmagnesium halide:

-

Method A: Direct Insertion of Magnesium Metal. This classic method involves the reaction of the aryl halide with magnesium turnings.[3] Activation of the magnesium surface is critical for the successful initiation and completion of the reaction.

-

Method B: Halogen-Magnesium Exchange. This modern approach utilizes a pre-formed Grignard reagent, such as isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl), to perform a halogen exchange with the aryl iodide.[2][4][5] This method is known for its high chemoselectivity and tolerance of various functional groups.[2][4]

Data Presentation

The following table summarizes the typical reaction conditions and expected yields for the two methods. The yields are estimated based on literature precedents for structurally similar polyhalogenated aryl halides, as specific yield data for 4-Bromo-2-fluoro-1-iodobenzene is not extensively reported.

| Parameter | Method A: Direct Magnesium Insertion | Method B: Halogen-Magnesium Exchange |

| Reagents | 4-Bromo-2-fluoro-1-iodobenzene, Mg turnings | 4-Bromo-2-fluoro-1-iodobenzene, iPrMgCl·LiCl |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Anhydrous Tetrahydrofuran (THF) |

| Temperature | Room Temperature to Reflux (Initiation dependent) | -10 °C to Room Temperature |

| Reaction Time | 1-3 hours | 30 minutes - 2 hours |

| Activation | Iodine crystal or 1,2-dibromoethane | Not required |

| Estimated Yield | 60-80% | >90% |

Experimental Protocols

Safety Precautions: Grignard reagents are highly reactive, pyrophoric, and react violently with water. All reactions must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

Method A: Chemoselective Grignard Formation via Direct Magnesium Insertion

This protocol describes the preparation of 4-Bromo-2-fluoro-1-iodophenylmagnesium iodide by the direct reaction with magnesium metal.

Materials:

-

4-Bromo-2-fluoro-1-iodobenzene

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (crystal)

-

Three-neck round-bottom flask, oven-dried

-

Reflux condenser, oven-dried

-

Dropping funnel, oven-dried

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Apparatus Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and a gas inlet adapter connected to the inert gas line. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.

-

Magnesium Preparation: Place magnesium turnings (1.2 equivalents) and a magnetic stir bar into the reaction flask.

-

Initiation: Add a single crystal of iodine to the flask containing the magnesium turnings. The iodine serves as an activator.

-

Reagent Solution Preparation: In the dropping funnel, prepare a solution of 4-Bromo-2-fluoro-1-iodobenzene (1.0 equivalent) in anhydrous THF.

-

Reaction Initiation: Add a small portion (approximately 10%) of the aryl halide solution from the dropping funnel to the stirring magnesium turnings. The disappearance of the iodine color and the appearance of turbidity or gentle reflux indicates the initiation of the reaction. Gentle warming with a heat gun may be necessary to start the reaction.

-

Grignard Reagent Formation: Once the reaction has initiated, add the remaining solution of 4-Bromo-2-fluoro-1-iodobenzene dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete consumption of the magnesium. The resulting Grignard reagent is a cloudy, grey to brownish solution and should be used immediately for subsequent reactions.

Method B: Chemoselective Grignard Formation via Halogen-Magnesium Exchange

This protocol details the highly chemoselective synthesis of 4-Bromo-2-fluoro-1-iodophenylmagnesium chloride using iPrMgCl·LiCl.

Materials:

-

4-Bromo-2-fluoro-1-iodobenzene

-

Isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl) solution in THF (commercially available)

-

Anhydrous Tetrahydrofuran (THF)

-

Schlenk flask or a three-neck round-bottom flask, oven-dried

-

Syringes and needles

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Apparatus Setup: Set up an oven-dried Schlenk flask or three-neck flask with a magnetic stir bar and a gas inlet connected to an inert gas line.

-

Reactant Preparation: Dissolve 4-Bromo-2-fluoro-1-iodobenzene (1.0 equivalent) in anhydrous THF in the reaction flask under an inert atmosphere.

-

Reaction Mixture Cooling: Cool the solution to -10 °C using an appropriate cooling bath (e.g., ice-salt bath).

-

Addition of Exchange Reagent: Slowly add the iPrMgCl·LiCl solution (1.05 equivalents) to the stirred solution of the aryl halide via syringe over 15-30 minutes, maintaining the temperature at -10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. The progress of the exchange can be monitored by quenching aliquots with a suitable electrophile and analyzing by GC-MS or TLC.

-

Completion: The resulting solution of 4-Bromo-2-fluoro-1-iodophenylmagnesium chloride is ready for use in subsequent synthetic steps.

Visualization of Experimental Workflows

The following diagrams illustrate the logical steps for the two described protocols.

References

- 1. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]

- 2. researchgate.net [researchgate.net]

- 3. 4-FLUORO-2-METHYLPHENYLMAGNESIUM BROMIDE synthesis - chemicalbook [chemicalbook.com]

- 4. EP0995753B1 - Method for manufacturing fluoroaryl magnesium halide - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Selective Sequential Functionalization of 4-Bromo-2-fluoro-1-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selective sequential functionalization of 4-bromo-2-fluoro-1-iodobenzene. This versatile building block offers three distinct reaction sites that can be selectively addressed through a series of chemoselective reactions, enabling the synthesis of complex tri-substituted benzene (B151609) derivatives. The reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the order C-I > C-Br > C-Cl, allowing for a predictable and controlled functionalization strategy.

Overview of Sequential Functionalization Strategy

The selective functionalization of 4-bromo-2-fluoro-1-iodobenzene is primarily governed by the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst, making it the preferred site for initial cross-coupling reactions under milder conditions. The C-Br bond can then be functionalized in a subsequent step, typically requiring more forcing conditions or a different catalyst system. Additionally, the fluorine atom can direct ortho-lithiation, providing an alternative route for introducing a substituent at the C2 position.

A typical sequential functionalization workflow is as follows:

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-fluoro-1-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction parameters for the selective palladium-catalyzed cross-coupling of 4-Bromo-2-fluoro-1-iodobenzene. This versatile building block, featuring three distinct halogen substituents, allows for regioselective functionalization, primarily at the more reactive carbon-iodine bond. The following protocols for Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings are based on established literature precedents.

Principle of Selectivity

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl > F. This predictable reactivity profile enables the selective functionalization of the C-I bond in 4-Bromo-2-fluoro-1-iodobenzene, leaving the C-Br and C-F bonds intact for potential subsequent transformations. This chemoselectivity is a powerful tool in the synthesis of complex molecules, allowing for a modular and controlled approach to building molecular architecture.

General Experimental Workflow

A typical workflow for setting up a palladium-catalyzed cross-coupling reaction is outlined below. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents to ensure optimal catalyst performance and reproducibility.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron compound and an organic halide.

Experimental Protocol:

A procedure for the Suzuki coupling of 4-bromo-2-fluoro-1-iodobenzene with 4-bromo-3-fluorobenzeneboronic acid is described below[1].

-

Reaction Setup: To a reaction vessel, add 4-bromo-2-fluoro-1-iodobenzene (1.0 eq.), 4-bromo-3-fluorobenzeneboronic acid (1.0 eq.), and potassium carbonate (K₂CO₃) (2.0 eq. as a 2 M aqueous solution).

-

Solvent Addition: Add toluene (B28343) and tetrahydrofuran (B95107) (THF) to the mixture (a 4:1 toluene:THF solvent ratio is common).

-

Inert Atmosphere: Add a phase-transfer catalyst such as Aliquat 336. Degas the mixture by bubbling an inert gas (Argon or Nitrogen) through the solution for 15-20 minutes.

-

Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq.).

-

Reaction: Heat the mixture to 50-80°C and stir vigorously for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, pour the mixture into chloroform (B151607) and wash with water and brine.

-

Purification: Dry the organic layer, evaporate the solvent, and purify the crude product by column chromatography on silica (B1680970) gel.

Data Presentation: Suzuki-Miyaura Coupling Conditions

| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-bromo-3-fluorobenzeneboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/THF/H₂O | 50-80 | 48 | 53 | [1] |

| 2 | 4-(trans-4-pentylcyclohexyl)phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Benzene/Ethanol/H₂O | Reflux | 37 | 67.8 | [2] |

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.

Experimental Protocol:

The following protocol describes a Heck-type reaction between 4-bromo-2-fluoro-1-iodobenzene and maleic anhydride[3].

-

Reaction Setup: In a reaction vessel, combine 4-bromo-2-fluoro-1-iodobenzene (1.0 eq.), maleic anhydride (B1165640) (1.5 eq.), and the palladium catalyst Pd@PS (polystyrene-supported palladium nanoparticles, 1.5 mol%).

-

Solvent and Base: Add N,N-Dimethylformamide (DMF) as the solvent and triethylamine (B128534) (TEA) as the base.

-

Reaction: Heat the mixture to 100°C for 6 hours.

-

Work-up: After cooling, acidify the reaction mixture.

-

Purification: The product can be purified by column chromatography on silica gel using a hexane:ethyl acetate (B1210297) eluent system.

Data Presentation: Heck Reaction Conditions

| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Maleic Anhydride | Pd@PS (1.5) | TEA | DMF | 100 | 6 | 78 | [3] |

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.

Experimental Protocol:

A representative procedure for the Sonogashira coupling of 4-bromo-2-fluoro-1-iodobenzene with 1-pentyne (B49018) is provided below[4].

-

Reaction Setup: Dissolve 4-bromo-2-fluoro-1-iodobenzene (1.0 eq.) and 1-pentyne (1.05 eq.) in a mixture of THF and triethylamine.

-

Catalyst Addition: Add copper(I) iodide (CuI) (0.01 eq.) and bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂) (0.02 eq.) to the mixture.

-

Reaction: Stir the reaction overnight at room temperature.

-

Work-up: Add water and methyl tert-butyl ether (MTBE) to the reaction mixture. Filter the mixture through a pad of celite.

-

Purification: Separate the organic layer, wash, dry, and concentrate to obtain the crude product, which can be further purified by chromatography.

Data Presentation: Sonogashira Coupling Conditions

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| 1 | 1-Pentyne | PdCl₂(PPh₃)₂ (2) | CuI (1) | TEA | THF/TEA | RT | Overnight | N/A | [4] |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a method for the synthesis of carbon-nitrogen bonds by coupling an amine with an aryl halide.

Experimental Protocol:

A protocol for the Buchwald-Hartwig amination of 4-bromo-2-fluoro-1-iodobenzene with an amine is detailed here[5].

-

Reaction Setup: To a solution of 4-bromo-2-fluoro-1-iodobenzene (1.0 eq.) in toluene, add sodium tert-butoxide (2.0 eq.).

-

Inert Atmosphere: Degas the reaction mixture with nitrogen for 10 minutes.

-

Catalyst and Ligand Addition: Add tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) (0.025 eq.) and Xantphos (0.075 eq.).

-

Amine Addition: Add the desired amine to the reaction mixture.

-

Reaction: Heat the mixture and monitor for completion.

-

Work-up and Purification: Standard aqueous work-up followed by chromatographic purification will yield the desired arylamine.

Data Presentation: Buchwald-Hartwig Amination Conditions

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| 1 | Amine | Pd₂(dba)₃ (2.5) | Xantphos (7.5) | NaOtBu | Toluene | N/A | N/A | N/A | [5] |

| 2 | Piperazine derivative | Pd₂(dba)₃ | Amphos | tBuOK/H₂O | N/A | N/A | N/A | N/A | [6] |

Stille Coupling

The Stille reaction couples an organotin compound with an organic halide.

Experimental Protocol:

The following protocol is for the Stille coupling of 4-bromo-2-fluoro-1-iodobenzene with tributyl(vinyl)tin[7].

-

Reaction Setup: In a reaction vessel, combine 4-bromo-2-fluoro-1-iodobenzene (1.0 eq.), tributyl(vinyl)tin (B143874) (1.2 eq.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq.).

-

Solvent: Add DMF as the solvent.

-

Reaction: Heat the reaction mixture at 100°C for 48 hours under a nitrogen atmosphere.

-

Work-up and Purification: After completion, perform a standard aqueous work-up and purify the product by chromatography.

Data Presentation: Stille Coupling Conditions

| Entry | Organostannane | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Tributyl(vinyl)tin | Pd(PPh₃)₄ (5) | DMF | 100 | 48 | N/A | [7] |

Influence of Reaction Parameters

The outcome of palladium-catalyzed cross-coupling reactions is highly dependent on the interplay of various parameters. The choice of catalyst, ligand, base, and solvent can significantly impact reaction rate, yield, and selectivity.

References

- 1. rsc.org [rsc.org]

- 2. 4-Bromo-2-fluoro-1-iodobenzene | 4-Bromo-2-fluoroiodobenzene | Bromides | Ambeed.com [ambeed.com]

- 3. rsc.org [rsc.org]

- 4. WO2004076438A2 - Benzochromene derivatives - Google Patents [patents.google.com]

- 5. WO2023244764A1 - Compounds for the targeted degradation of smarca2 - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. WO2011103063A1 - Therapeutic compounds - Google Patents [patents.google.com]

Application of 4-Bromo-2-fluoro-1-iodobenzene in the Synthesis of Advanced Liquid Crystals

Introduction

4-Bromo-2-fluoro-1-iodobenzene is a versatile, multi-halogenated aromatic compound that serves as a critical building block in the synthesis of complex organic molecules, particularly in the field of liquid crystal (LC) materials. Its unique substitution pattern, featuring iodo, bromo, and fluoro groups on a benzene (B151609) ring, allows for sequential and regioselective cross-coupling reactions. This enables the precise construction of the rigid core structures essential for liquid crystalline behavior. The presence of a lateral fluorine atom is particularly significant for tuning the physical properties of the final LC materials, such as dielectric anisotropy, viscosity, and mesophase behavior, which are critical for advanced display applications like ferroelectric liquid crystal displays (FLCDs).

This document outlines the application of 4-bromo-2-fluoro-1-iodobenzene in the synthesis of fluorinated terphenyl-based liquid crystals, providing detailed experimental protocols for key synthetic steps and representative data for the resulting materials.

Principle of Application: Regioselective Cross-Coupling

The synthetic utility of 4-bromo-2-fluoro-1-iodobenzene in liquid crystal synthesis hinges on the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The C-I bond has a lower bond dissociation energy than the C-Br bond, making it more susceptible to oxidative addition to a palladium(0) catalyst. This reactivity difference allows for a stepwise functionalization strategy:

-

First Coupling (at the Iodo-position): A selective Suzuki-Miyaura coupling is performed under milder conditions to react an organoboron reagent at the more reactive iodine-substituted position.

-

Second Coupling (at the Bromo-position): The remaining bromo-substituent can then undergo a second cross-coupling reaction, typically under more forcing conditions, with a different organoboron reagent to complete the synthesis of the terphenyl core.

This stepwise approach provides a convergent and flexible route to asymmetrically substituted terphenyls, which are important scaffolds for high-performance liquid crystals.

Data Presentation: Synthesis of Fluorinated Terphenyl Liquid Crystals

The following tables summarize representative quantitative data for the synthesis of a 2',3-difluoro-p-terphenyl derivative, a common core structure for ferroelectric liquid crystal mixtures, using 4-bromo-2-fluoro-1-iodobenzene as a key starting material.

Table 1: Regioselective Suzuki-Miyaura Coupling Reactions and Yields

| Step | Reactant 1 | Reactant 2 | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |